molecular formula C11H17N5O10P2S B1221296 2-Methylthio-adenosine-5'-diphosphate CAS No. 34983-48-7

2-Methylthio-adenosine-5'-diphosphate

Cat. No. B1221296
CAS RN: 34983-48-7
M. Wt: 473.3 g/mol
InChI Key: WLMZTKAZJUWXCB-KQYNXXCUSA-N
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Description

2-Methylthio-adenosine-5’-diphosphate (2-MeSADP) is a potent purinergic agonist displaying selectivity for P2Y1, P2Y12, and P2Y13 receptors . It is an analogue of adenosine diphosphate (ADP) in which the hydrogen in position 2 of the adenine nucleobase has been replaced by a methylthio group . It induces aggregation of, and inhibits cAMP accumulation in, platelets in vitro .


Synthesis Analysis

The precursor to 2-MeSADP is S-adenosyl methionine (SAM). The sulfonium group in SAM can cleave in three ways, one of which involves loss of CH2CH2CH(NH3+)CO2−, generating 2-MeSADP .


Molecular Structure Analysis

The chemical formula of 2-MeSADP is C11H14N5Na3O10P2S. Its exact mass is 538.96 and its molecular weight is 539.24 . The structure of the P2Y12 receptor in complex with 2MeSADP has been determined, providing insights into the molecular interactions between the receptor and its ligand .


Chemical Reactions Analysis

2-MeSADP is an agonist of purinergic P2Y receptors, with EC50s of 5.13 and 0.89 nM for human recombinant P2Y1 and P2Y12 receptors, respectively. It also acts as an agonist at rat P2Y1 and P2Y12 and mouse P2Y13 receptors . It induces platelet aggregation and inhibits cyclic AMP accumulation in platelet-rich plasma stimulated by prostaglandin E1 .


Physical And Chemical Properties Analysis

2-MeSADP is a solid, white compound that is soluble in water . It is hygroscopic and should be stored in desiccated conditions at -20°C .

Scientific Research Applications

Platelet Aggregation and Inhibition

2-Methylthio-adenosine-5'-diphosphate (2-methylthio-ADP) is significant in studies involving human platelet aggregation. It is known to induce aggregation and inhibit stimulated adenylate cyclase in human platelets, an effect mediated by the same ADP receptor at which adenosine triphosphate (ATP) is a competitive antagonist (Cusack & Hourani, 1982). Additionally, the compound has been identified as a more potent aggregator than ADP and other ADP analogues in mammalian blood platelets (Gough, Maguire, & Penglis, 1972).

Regulation of Gastrointestinal Tract

Research has shown that 2-methylthio-ADP is involved in the regulation of the gastrointestinal tract. It appears to mediate relaxation in various regions of the mouse gut, potentially through interactions with different P2Y receptors (Giaroni et al., 2002).

Cancer Research

In the context of cancer research, particularly melanomas, 2-methylthio-ADP has been identified as a substance that can influence the growth of human melanoma cells. It interacts with metabotropic P2Y receptors, specifically the P2Y1 receptor, to mediate cellular functions such as proliferation and apoptosis (White et al., 2005).

Radiochemical Applications

2-Methylthio-ADP has been used in radiochemical applications, particularly in the preparation of phospholabelled compounds. This use is significant in biochemical studies and assays (Skoblov MIu, Ias'ko Mv, & Skoblov IuS, 1999).

Cardiovascular Research

The compound has been studied in cardiovascular research, particularly in relation to purinoceptors on blood vessels. It has been shown to have differential effects on the endothelium of dog and monkey cerebral arteries, indicating its potential role in vascular regulation (Geddawy et al., 2010).

Future Directions

The study of 2-MeSADP and its interactions with P2Y receptors continues to be an active area of research. The detailed structural information provided by studies such as the crystal structure of the P2Y12 receptor in complex with 2MeSADP will be invaluable in the design of new drugs targeting these receptors. Further studies are needed to fully understand the biological roles of 2-MeSADP and its potential therapeutic applications.

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMZTKAZJUWXCB-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O10P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956439
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthio-adenosine-5'-diphosphate

CAS RN

34983-48-7
Record name Methylthio-ADP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034983487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-2-(methylsulfanyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
NJ Cusack, SM Hourani - British Journal of Pharmacology, 1982 - ncbi.nlm.nih.gov
Adenosine 5'-diphosphate (ADP) induces human platelet aggregation and noncompetitively inhibits stimulated human platelet adenylate cyclase; these two effects are mediated by the …
Number of citations: 59 www.ncbi.nlm.nih.gov
P Savi, MC Laplace, JP Maffrand… - Journal of Pharmacology …, 1994 - Citeseer
Thienopyridine compounds, induding ticlopidine and clopidogrel, have been found to selectively inhibit adenosine 5’diphosphate (ADPHndUCed platelet aggregation and adenylyl …
Number of citations: 158 citeseerx.ist.psu.edu
NJ Cusack, SM Hourani - British journal of pharmacology, 1982 - ncbi.nlm.nih.gov
Adenosine 5'-diphosphate (ADP) induces human platelet aggregation and noncompetitively inhibits stimulated human platelet adenylate cyclase; it has been suggested that these two …
Number of citations: 111 www.ncbi.nlm.nih.gov
Z Gerevich, C Müller, P Illes - European journal of pharmacology, 2005 - Elsevier
… After the recording of two α,β-meATP-induced inward currents, ADP-β-S or 2-methylthio adenosine 5′-diphosphate (2-MeSADP) were applied to selectively stimulate the P2Y …
Number of citations: 72 www.sciencedirect.com
JL Bény - Journal of cardiovascular pharmacology, 2004 - journals.lww.com
The contracting and relaxing effects of purines and UTP were investigated on rings of mouse thoracic aorta in vitro. UTP, ATPγS, and α-β-Methyleneadenosine 5′ triphosphate …
Number of citations: 14 journals.lww.com
B Hechler, C Léon, C Vial, P Vigne… - Blood, The Journal …, 1998 - ashpublications.org
The human P2Y 1 receptor heterologously expressed in Jurkat cells behaves as a specific adenosine 5′-diphosphate (ADP) receptor at which purified adenosine triphosphate (ATP) is …
Number of citations: 341 ashpublications.org
J Zhang, K Zhang, ZG Gao, S Paoletta, D Zhang… - Nature, 2014 - nature.com
… Here we report the structures of the human P2Y 12 R in complex with the full agonist 2-methylthio-adenosine-5′-diphosphate (2MeSADP, a close analogue of endogenous agonist …
Number of citations: 334 www.nature.com
MB Kulick, I von Kügelgen - Journal of Pharmacology and Experimental …, 2002 - ASPET
… The P2Y-receptor agonists 2-methylthio adenosine 5′-diphosphate (2-methylthio-ADP), ADP, and adenosine 5′-O-(2-thiodiphosphate) (ADPβS) inhibited the electrically evoked entry …
Number of citations: 45 jpet.aspetjournals.org
Z Zhao, X Hu, Z Wu, Q Chen, Q Shao - European Neurology, 2020 - karger.com
… In Chinese traditional medicine, the agonist of a purinergic receptor is believed to have a positive effect on SCIs, and 2-Methylthio-adenosine-5′-diphosphate (2-MesADP) is a …
Number of citations: 3 karger.com
MA Moseng, JC Nix, RC Page - FEBS letters, 2019 - Wiley Online Library
… In contrast to 2-Cl ADP, 2-methylthio-adenosine-5′-diphosphate (2-MeS ADP) resulted in a nearly 2-fold decrease in affinity compared to ADP, suggest that in comparison to the …
Number of citations: 4 febs.onlinelibrary.wiley.com

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